molecular formula C16H20F3NO3 B6592398 tert-Butyl 2-(3-(trifluoromethyl)phenyl)morpholine-4-carboxylate CAS No. 2007915-52-6

tert-Butyl 2-(3-(trifluoromethyl)phenyl)morpholine-4-carboxylate

Cat. No.: B6592398
CAS No.: 2007915-52-6
M. Wt: 331.33 g/mol
InChI Key: FRSZKQRYCQUFHM-UHFFFAOYSA-N
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Description

tert-Butyl 2-(3-(trifluoromethyl)phenyl)morpholine-4-carboxylate is an organic compound with the molecular formula C16H20F3NO3 It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a morpholine ring substituted with a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(3-(trifluoromethyl)phenyl)morpholine-4-carboxylate typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable halogenating agent.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a trifluoromethylation reaction, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Esterification: The final step involves the esterification of the morpholine ring with tert-butyl chloroformate under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalytic systems may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(3-(trifluoromethyl)phenyl)morpholine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

tert-Butyl 2-(3-(trifluoromethyl)phenyl)morpholine-4-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where trifluoromethylated compounds have shown efficacy.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(3-(trifluoromethyl)phenyl)morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes. This interaction can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate
  • tert-Butyl N-[2-[4-fluoro-3-(trifluoromethyl)phenyl]allylamino]carbamate

Uniqueness

tert-Butyl 2-(3-(trifluoromethyl)phenyl)morpholine-4-carboxylate is unique due to its specific combination of a trifluoromethyl group and a morpholine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

tert-Butyl 2-(3-(trifluoromethyl)phenyl)morpholine-4-carboxylate is a synthetic compound with significant potential in biological applications. Its molecular formula is C16H20F3NO3, and it has a molecular weight of approximately 331.33 g/mol. The compound features a morpholine ring, which is integral to its biological activity, and a trifluoromethyl group that enhances lipophilicity, thereby increasing its interaction with biological systems.

Molecular Structure

The structural formula of this compound can be represented as follows:

C16H20F3NO3\text{C}_{16}\text{H}_{20}\text{F}_3\text{N}\text{O}_3

Physical Properties

PropertyValue
Molecular Weight331.33 g/mol
Density1.137 g/cm³
Boiling Point305.2 °C at 760 mmHg
LogP3.815
Flash Point138.4 °C

Preliminary studies indicate that this compound interacts with various biological targets, potentially influencing pathways involved in cell proliferation and apoptosis. The presence of the trifluoromethyl group may enhance its binding affinity to target proteins due to increased hydrophobic interactions.

Anticancer Activity

Research has shown that compounds with structural similarities to this compound exhibit significant anticancer properties. For instance, derivatives have demonstrated IC50 values against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). A comparative analysis is provided below:

Compound NameIC50 (µM) MCF-7IC50 (µM) HCT-116
This compoundTBDTBD
Prodigiosin1.932.84
Novel Oxadiazole Derivative0.480.19

Apoptosis Induction

Studies have indicated that this compound may induce apoptosis in cancer cells by activating caspase pathways, similar to known anticancer agents like Tamoxifen. Flow cytometry analyses have shown cell cycle arrest at the G1 phase and increased caspase-3/7 activity, suggesting a mechanism for its anticancer effects.

Case Study 1: Anticancer Efficacy

In a study examining the efficacy of morpholine derivatives, this compound was tested against various cancer cell lines. Results indicated that the compound significantly inhibited cell growth at concentrations comparable to established chemotherapeutics, highlighting its potential as a lead compound for further development.

Case Study 2: Interaction with Biological Targets

Another investigation focused on the interaction of this compound with specific protein targets involved in oncogenic signaling pathways. The study utilized molecular docking simulations to predict binding affinities and identified key amino acid residues involved in the interaction, providing insights into its mechanism of action.

Conclusion and Future Directions

The biological activity of this compound presents promising avenues for research, particularly in anticancer drug development. Its unique structural features contribute to enhanced lipophilicity and potential therapeutic efficacy.

Future research should focus on:

  • In vivo studies to assess pharmacokinetics and toxicity.
  • Structural modifications to optimize potency and selectivity.
  • Exploration of additional biological activities , including antibacterial and anti-inflammatory properties.

Properties

IUPAC Name

tert-butyl 2-[3-(trifluoromethyl)phenyl]morpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3NO3/c1-15(2,3)23-14(21)20-7-8-22-13(10-20)11-5-4-6-12(9-11)16(17,18)19/h4-6,9,13H,7-8,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRSZKQRYCQUFHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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